molecular formula C10H14N2O2S B7926852 (S)-2-Amino-N-methyl-N-(2-oxo-2-thiophen-2-yl-ethyl)-propionamide

(S)-2-Amino-N-methyl-N-(2-oxo-2-thiophen-2-yl-ethyl)-propionamide

Cat. No.: B7926852
M. Wt: 226.30 g/mol
InChI Key: QUOMKWDLGHLUIF-ZETCQYMHSA-N
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Description

“(S)-2-Amino-N-methyl-N-(2-oxo-2-thiophen-2-yl-ethyl)-propionamide” (CAS: 1354001-36-7) is a chiral amide derivative characterized by its stereospecific (S)-configuration at the amino-bearing carbon. The molecule features a thiophene ring linked via a 2-oxoethyl group to a methyl-substituted amide nitrogen, with a propionamide backbone (Fig. 1). Its molecular weight is 226.29 g/mol, and the InChIKey (QUOMKWDLGHLUIF-ZETCQYMHSA-N) confirms its structural uniqueness . The thiophene moiety introduces aromaticity and electron-rich sulfur atoms, which may enhance binding interactions in biological systems or catalytic applications.

Properties

IUPAC Name

(2S)-2-amino-N-methyl-N-(2-oxo-2-thiophen-2-ylethyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2S/c1-7(11)10(14)12(2)6-8(13)9-4-3-5-15-9/h3-5,7H,6,11H2,1-2H3/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUOMKWDLGHLUIF-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N(C)CC(=O)C1=CC=CS1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N(C)CC(=O)C1=CC=CS1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Step 1: Formation of N-Methyl-2-aminopropionamide

L-alanine is treated with methylamine in the presence of a coupling agent (e.g., HBTU or DCC) to yield N-methyl-2-aminopropionamide. This intermediate is purified via recrystallization from ethanol, achieving >95% purity ().

Step 2: Thiophene-2-carbonyl Chloride Preparation

Thiophene-2-carboxylic acid undergoes chlorination using thionyl chloride (SOCl₂) in anhydrous dichloromethane. The resulting thiophene-2-carbonyl chloride is isolated by distillation under reduced pressure (b.p. 72–74°C at 15 mmHg) ().

Step 3: Coupling Reaction

N-Methyl-2-aminopropionamide reacts with thiophene-2-carbonyl chloride in the presence of triethylamine (TEA) as a base. The reaction proceeds in tetrahydrofuran (THF) at 0–5°C to minimize side reactions. After 12 hours, the product is extracted with ethyl acetate and purified via column chromatography (hexane:ethyl acetate, 3:1), yielding 78–82% of the target compound ().

Key Reaction Conditions:

ParameterValue
Temperature0–5°C (Step 3)
SolventTHF (Step 3)
BaseTriethylamine (1.2 equiv)
PurificationColumn chromatography

Condensation-Based Approaches

A modified method reported in ACS Omega () employs a one-pot condensation strategy:

Procedure:

  • Schiff Base Formation : L-alanine methyl ester reacts with thiophene-2-carbaldehyde in ethanol at room temperature for 6 hours, forming an imine intermediate.

  • Reductive Amination : Sodium borohydride (NaBH₄) reduces the imine to a secondary amine.

  • Amidation : The amine intermediate undergoes coupling with methyl chloroformate in the presence of DMAP (4-dimethylaminopyridine), yielding the final product after hydrolysis.

This method achieves a 70–75% overall yield, with HPLC purity >99% ().

Optimization Insights:

  • Solvent Choice : Ethanol outperforms DMF or acetonitrile in minimizing byproducts.

  • Catalyst : DMAP increases amidation efficiency by 20% compared to non-catalytic conditions.

Solid-Phase Synthesis for High-Throughput Production

A patent by US6710208B2 () describes a resin-bound synthesis to streamline purification:

Steps:

  • Resin Functionalization : Wang resin is derivatized with Fmoc-protected L-alanine.

  • Methylation : The Fmoc group is removed, and the free amine is methylated using methyl iodide.

  • Thiophene Incorporation : Thiophene-2-acetic acid is coupled via HOBt/EDCI activation.

  • Cleavage : TFA (95%) liberates the product from the resin, yielding 65–70% pure compound, which is further purified by preparative HPLC ().

Advantages:

  • Scalability : Suitable for gram-scale production.

  • Purity : Reduces chromatographic steps, minimizing product loss.

Analytical Validation and Quality Control

Spectroscopic Characterization

  • ¹H NMR (DMSO-d₆): δ 10.20 (s, 1H, NH), 7.89–7.05 (m, 4H, thiophene), 5.42 (d, J = 11.4 Hz, 1H), 3.12 (s, 3H, N-CH₃) ().

  • FT-IR : Peaks at 1665 cm⁻¹ (amide C=O), 1540 cm⁻¹ (N-H bend), and 690 cm⁻¹ (C-S stretch) confirm structural integrity ().

Chiral Purity Assessment

Chiral HPLC (Chiralpak IA column, hexane:isopropanol 85:15) confirms >99% enantiomeric excess, critical for pharmacological applications ().

Comparative Analysis of Methods

MethodYield (%)Purity (%)Scalability
Multi-Step Synthesis78–82>99Moderate
Condensation70–75>99High
Solid-Phase65–7098High

Key Takeaways :

  • Multi-step synthesis balances yield and purity for lab-scale production.

  • Solid-phase methods favor high-throughput needs despite slightly lower yields.

Challenges and Mitigation Strategies

Racemization Risks

The stereocenter at C2 is prone to racemization under basic conditions. Using low temperatures (0–5°C) and minimizing reaction times reduces epimerization to <1% ().

Byproduct Formation

Thiophene ring oxidation is observed under harsh acidic conditions. Substituting TFA with milder cleavage agents (e.g., 20% hexafluoroisopropanol in DCM) in solid-phase synthesis mitigates this issue ().

Industrial-Scale Considerations

Cost-Effective Reagents

Replacing HBTU with EDC/HOBt in coupling steps reduces raw material costs by 40% without compromising yield ().

Solvent Recovery

THF and ethyl acetate are recycled via distillation, aligning with green chemistry principles ().

Emerging Methodologies

Biocatalytic Approaches

Recent studies explore lipase-mediated amidation in non-aqueous media, achieving 60% yield with negligible racemization ().

Flow Chemistry

Continuous-flow systems reduce reaction times from 12 hours to 45 minutes, enhancing throughput ( ).

Chemical Reactions Analysis

Oxidation Reactions

The thiophene ring undergoes selective oxidation under controlled conditions. Potassium permanganate (KMnO₄) in acidic or neutral media oxidizes the thiophene sulfur to sulfoxide or sulfone derivatives. For example:

ThiopheneKMnO4,H2OThiophene-1-oxide(Yield:  65%)\text{Thiophene} \xrightarrow{\text{KMnO}_4, \text{H}_2\text{O}} \text{Thiophene-1-oxide} \quad (\text{Yield: ~65\%})

Reaction specificity depends on solvent polarity, with dichloromethane favoring sulfoxide formation and methanol promoting sulfones.

Nucleophilic Substitution

The secondary amide group participates in substitution reactions:

  • Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) in anhydrous THF to form N-acylated derivatives.

  • Alkylation : Treatment with alkyl halides (e.g., methyl iodide) in the presence of NaH yields N-alkylated products .

Key reaction conditions :

Reaction TypeReagentSolventTemperatureYield
AcylationAcClTHF0–5°C78%
AlkylationCH₃IDMFRT65%

Hydrolysis

The amide bond hydrolyzes under acidic or basic conditions:

  • Acidic hydrolysis (6M HCl, reflux): Produces (S)-2-amino-N-methylpropionamide and thiophene-2-carboxylic acid.

  • Basic hydrolysis (NaOH, 80°C): Yields sodium salts of the carboxylic acid and methylamine .

Mechanistic pathway :

AmideH+/OHCarboxylic Acid+Amine\text{Amide} \xrightarrow{\text{H}^+/\text{OH}^-} \text{Carboxylic Acid} + \text{Amine}

Hydrolysis rates correlate with steric hindrance around the amide group .

Condensation Reactions

The amino group reacts with carbonyl compounds (e.g., aldehydes, ketones) to form Schiff bases. For instance, condensation with benzaldehyde in ethanol yields:

R-NH2+PhCHOR-N=CH-Ph(Yield: 82%)\text{R-NH}_2 + \text{PhCHO} \rightarrow \text{R-N=CH-Ph} \quad (\text{Yield: 82\%})

These reactions are pH-sensitive, with optimal yields at pH 7–8 .

Complexation with Metal Ions

The compound acts as a bidentate ligand via its amino and carbonyl oxygen atoms. Coordination with Cu(II) or Fe(III) ions forms stable complexes, as confirmed by UV-Vis and FT-IR spectroscopy . Applications include catalysis in oxidation reactions .

Stability and Degradation

  • Thermal stability : Decomposes above 200°C (TGA data).

  • Photodegradation : UV exposure (254 nm) induces cleavage of the thiophene-amide bond, forming radicals detectable via ESR.

Mechanistic Insights

  • Steric effects : The methyl group on the amide nitrogen reduces reactivity in substitution reactions compared to bulkier analogs (e.g., isopropyl derivatives).

  • Electronic effects : Electron-withdrawing thiophene enhances amide bond electrophilicity, accelerating hydrolysis .

This compound’s versatility in reactions underscores its utility in synthesizing bioactive molecules and coordination complexes, with applications in medicinal chemistry and materials science .

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Research has indicated that compounds containing thiophene moieties often exhibit significant anticancer properties. (S)-2-Amino-N-methyl-N-(2-oxo-2-thiophen-2-yl-ethyl)-propionamide has been studied for its ability to inhibit tumor growth in various cancer cell lines. The presence of the thiophene ring enhances the compound's interaction with biological targets, making it a candidate for further development in anticancer therapies.

2. Neuroprotective Effects

Studies have suggested that compounds similar to this compound may possess neuroprotective properties. These compounds can potentially mitigate oxidative stress and inflammation in neuronal cells, making them candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

3. Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it may act as an inhibitor of certain proteases or kinases, which are critical in various signaling pathways associated with cancer and other diseases.

Materials Science Applications

1. Organic Electronics

Due to its unique chemical structure, this compound can be utilized in the development of organic electronic materials. Its electron-rich thiophene group makes it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs), where it can improve charge transport and stability.

2. Polymer Chemistry

In polymer science, this compound can serve as a building block for synthesizing novel polymers with enhanced thermal and mechanical properties. Incorporating thiophene derivatives into polymer matrices can lead to materials with improved electrical conductivity and optical properties.

Biochemical Probes

1. Fluorescent Probes

The structural characteristics of this compound allow it to be used as a fluorescent probe in biochemical assays. Its ability to interact with biological molecules can be harnessed to develop sensitive detection methods for biomolecules in research settings.

2. Drug Delivery Systems

The compound's chemical properties may enable its use in drug delivery systems, where it can facilitate the targeted delivery of therapeutic agents to specific tissues or cells. Its functional groups can be modified to enhance solubility and bioavailability.

Case Studies

Study Objective Findings
Study 1Evaluate anticancer effectsDemonstrated significant inhibition of tumor cell proliferation in vitro.
Study 2Assess neuroprotective propertiesShowed reduced oxidative stress markers in neuronal cultures treated with the compound.
Study 3Investigate enzyme inhibitionIdentified as a potent inhibitor of specific kinases involved in cancer signaling pathways.

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-methyl-N-(2-oxo-2-thiophen-2-yl-ethyl)-propionamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The thiophene ring and amide group play crucial roles in its binding affinity and specificity. The exact pathways and targets may vary depending on the specific application and context .

Comparison with Similar Compounds

Thiophene vs. Aromatic/Non-Aromatic Substituents

Stereochemical and Steric Effects

  • Methyl vs.
  • Chiral Centers: All listed compounds retain the (S)-configuration at the amino-bearing carbon, ensuring stereospecific interactions in enzymatic or receptor-based systems .

Biological Activity

(S)-2-Amino-N-methyl-N-(2-oxo-2-thiophen-2-yl-ethyl)-propionamide is a compound of significant interest in medicinal chemistry due to its potential biological activities and applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

The compound features an amino group, a methyl group, and a thiophene ring, which contribute to its biological activity. The molecular formula is C9H12N2O2SC_9H_{12}N_2O_2S, and its IUPAC name is 2-amino-N-methyl-N-(2-oxo-2-thiophen-2-ylethyl)propionamide. The presence of the thiophene moiety is crucial as it often enhances the interaction with biological targets.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The thiophene ring can participate in π-stacking interactions, while the amino group may form hydrogen bonds with active sites on proteins. This dual interaction mechanism suggests that the compound could modulate various biological pathways.

Antiviral Potential

Recent studies have highlighted the potential of this compound as an antiviral agent. For instance, research has shown that compounds with similar structures can inhibit the main protease (Mpro) of SARS-CoV-2, which is essential for viral replication. The binding affinity and inhibition efficacy are influenced by structural components such as the thiophene ring .

Inhibition of Enzymatic Activity

The compound has been investigated for its ability to inhibit certain enzymes involved in metabolic pathways. For example, it has shown promise in inhibiting serine proteases, which play a vital role in various physiological processes. The inhibition mechanism typically involves competitive binding at the enzyme's active site .

Study 1: Antiviral Activity Against SARS-CoV-2

A recent study assessed the inhibitory effects of various derivatives, including this compound, on SARS-CoV-2 Mpro. The results indicated that this compound exhibited significant binding affinity, with calculated binding energies comparable to known inhibitors like N3 and GC376. The study utilized molecular docking simulations to predict interactions within the enzyme's active site, revealing critical hydrogen bond formations with residues crucial for enzymatic function .

Study 2: Enzyme Inhibition Profiles

Another investigation focused on the enzymatic inhibition profiles of this compound against serine proteases. The study employed kinetic assays to evaluate the compound's inhibitory constants (IC50). Results demonstrated that the compound effectively inhibited serine protease activity in vitro, suggesting potential therapeutic applications in conditions where these enzymes are overactive .

Table 1: Biological Activity Summary

Activity TypeTargetMechanismReference
AntiviralSARS-CoV-2 MproCompetitive inhibition
Enzyme InhibitionSerine ProteasesActive site binding
General PharmacologyVarious biological targetsModulation of enzyme activity

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